4-(4-chlorobenzoyl)-5-(3-chlorophenyl)-3-hydroxy-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
Description
4-(4-Chlorobenzoyl)-5-(3-chlorophenyl)-3-hydroxy-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a pyrrolone derivative characterized by a central 3-hydroxypyrrol-2-one scaffold substituted with aromatic and heteroaromatic groups. The compound features a 4-chlorobenzoyl group at position 4, a 3-chlorophenyl group at position 5, and a pyridin-2-yl moiety at position 1. These substituents contribute to its unique electronic and steric properties, making it a candidate for pharmacological and materials science applications. Pyrrolones are known for their diverse biological activities, including enzyme inhibition and antimicrobial effects, often modulated by halogenation and aromatic substitution patterns .
Properties
IUPAC Name |
(4Z)-5-(3-chlorophenyl)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-pyridin-2-ylpyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2N2O3/c23-15-9-7-13(8-10-15)20(27)18-19(14-4-3-5-16(24)12-14)26(22(29)21(18)28)17-6-1-2-11-25-17/h1-12,19,27H/b20-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAAUTXRPQCQGQ-ZZEZOPTASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)N2C(/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C2=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential as a pharmacophore in drug development. Notable applications include:
- Anti-cancer Properties : Preliminary studies suggest that it may inhibit specific cancer pathways, making it a candidate for anticancer drug development.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses by interacting with enzymes involved in inflammation, providing a basis for its use in treating inflammatory diseases.
- Antimicrobial Activity : Some research indicates efficacy against various bacterial strains, suggesting potential as an antimicrobial agent.
Biological Studies
In biological research, this compound serves as a tool to explore interactions with various biological targets:
- Enzyme Interaction Studies : It is used to investigate its inhibitory effects on enzymes related to inflammation and cancer progression.
- Receptor Modulation : The compound may interact with receptors involved in cellular signaling pathways, providing insights into receptor biology.
Chemical Biology
The compound is utilized as a probe to dissect biological pathways and mechanisms:
- Pathway Analysis : It aids in understanding the biochemical cascades triggered by specific molecular interactions.
- Mechanistic Studies : By elucidating the mechanism of action, researchers can identify potential therapeutic targets.
Industrial Applications
In industrial settings, the compound is explored for its utility in synthesizing advanced materials and as an intermediate in producing other complex organic molecules.
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a family of 3-hydroxypyrrol-2-one derivatives. Key structural analogues include:
*Inferred from structural similarity.
Key Observations :
- Substituent Effects: The pyridin-2-yl group in the target compound may enhance π-π stacking interactions compared to aliphatic substituents (e.g., 2-hydroxypropyl in ). Heterocyclic substituents (e.g., benzothiazole in ) introduce additional hydrogen-bonding or hydrophobic interactions, which could modulate target binding .
- Synthetic Approaches :
Physicochemical Properties
- Melting Points : Higher melting points (e.g., 235–237°C in ) correlate with crystalline packing efficiency, influenced by polar groups (e.g., hydroxypropyl). The target compound’s pyridinyl and chlorophenyl groups may reduce crystallinity due to steric bulk.
- Molecular Weight : The target compound (MW ~428) is mid-range compared to analogues (386–479), balancing bioavailability and solubility .
Computational Analysis
- Noncovalent Interactions: The 3-hydroxy and carbonyl groups participate in hydrogen bonding, while chlorophenyl and pyridinyl moieties contribute to van der Waals and π-π interactions .
- Electron Density : Multiwfn analysis () reveals localized electron density at the chlorobenzoyl group, enhancing electrophilic reactivity.
Preparation Methods
Core Ring Formation via Cyclization Reactions
The pyrrol-2-one ring is typically constructed through cyclization of β-ketoamides or β-cyano ketones. For example, β-cyano ketones derived from chalcones undergo base-assisted intramolecular cyclization to form γ-hydroxy-butyrolactams, a subclass of pyrrol-2-ones. Adapting this method, the target compound’s core could be synthesized by condensing a suitably substituted β-cyano ketone with an aldehyde under basic conditions (e.g., NaOH in ethanol), followed by tautomerization to the aromatic lactam.
Multi-Step Organic Synthesis Approaches
Chalcone-Based Pathway (Adapted from PMC Study)
A two-step protocol from β-cyano ketones and aldehydes provides a versatile route (Table 1):
Step 1: Chalcone Synthesis
(E)-3-(3-Chlorophenyl)-1-(4-chlorophenyl)prop-2-en-1-one is prepared via aldol condensation between 4-chlorophenylacetophenone and 3-chlorobenzaldehyde in ethanol with NaOH.
Step 2: Cyclization to Pyrrol-2-one
The chalcone reacts with potassium cyanide to form a β-cyano ketone, which undergoes ring closure with pyridin-2-carbaldehyde in basic conditions (e.g., K₂CO₃ in DMF) to yield the target compound.
Table 1: Reaction Conditions for Chalcone-Based Synthesis
Substitution-Focused Pathway (Adapted from ACS Study)
Pre-formed pyrrol-2-ones are functionalized through electrophilic substitution:
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Acylation at C4 : Treating 3-hydroxy-1-(pyridin-2-yl)-5-(3-chlorophenyl)-1H-pyrrol-2(5H)-one with 4-chlorobenzoyl chloride and AlCl₃ in dichloromethane introduces the chlorobenzoyl group.
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Optimization : Yields improve with slow addition of acyl chloride and rigorous exclusion of moisture.
Optimization of Reaction Conditions
Solvent and Catalyst Selection
Temperature and Time Dependence
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Cyclization : Heating to 80°C for 12–24 h ensures complete ring closure, whereas lower temperatures (50°C) favor side-product formation.
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Acylation : Reactions at 0°C to RT prevent decomposition of acid-sensitive intermediates.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC with a C18 column (MeCN/H₂O, 70:30) shows ≥95% purity for optimized batches.
Challenges and Limitations
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Regioselectivity : Competing acylation at C3 vs. C4 requires directing groups or steric hindrance control.
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Low Yields in Substitution : Bulky substituents (e.g., pyridin-2-yl) reduce nucleophilic substitution efficiency, necessitating excess reagents.
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Sensitivity to Moisture : Acylation steps demand strict anhydrous conditions to avoid hydrolysis.
Q & A
Q. What are the key synthetic steps for preparing this compound, and what reagents/solvents are critical?
The synthesis involves multi-step organic reactions, typically including:
- Acylation : Introduction of the 4-chlorobenzoyl group using acid chlorides (e.g., 4-chlorobenzoyl chloride) in solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO) .
- Cyclization : Formation of the pyrrolone core via base-assisted cyclization (e.g., sodium hydride) under controlled temperatures (50–80°C) .
- Functionalization : Substitution at the pyridine ring using nucleophilic reagents (e.g., halogenation or alkylation agents) .
- Purification : Column chromatography or recrystallization for isolating the final product .
Q. Which analytical techniques are essential for structural confirmation?
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and hydrogen bonding (e.g., hydroxy group at C3) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., observed m/z 386.1232 vs. calculated 386.1081 for analogs) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for structurally related pyrrolones (e.g., C–C bond length precision: ±0.013 Å) .
Q. How do functional groups influence reactivity and stability?
- The 3-hydroxy group participates in intramolecular hydrogen bonding, stabilizing the enol tautomer .
- Chlorobenzoyl groups enhance electrophilicity, facilitating nucleophilic attacks in further derivatization .
- The pyridine ring introduces π-stacking interactions, critical for biological target binding .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Catalyst Screening : Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps (yields up to 63% reported for analogs) .
- Temperature Control : Maintaining 60–70°C during acylation reduces side reactions .
- Example Data : A 47% yield was achieved for a chloro-substituted analog using 3-chlorobenzaldehyde under reflux .
Q. How to address contradictions in spectroscopic data during characterization?
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., aromatic protons near the pyridine ring) .
- Isotopic Labeling : Use of deuterated solvents (DMSO-d₆) clarifies exchangeable proton assignments (e.g., hydroxy group) .
- Comparative Analysis : Cross-referencing with crystallographic data (e.g., bond angles from X-ray structures) validates NMR interpretations .
Q. What strategies guide structure-activity relationship (SAR) studies?
- Substituent Variation : Replace chlorophenyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate bioactivity .
- Core Modifications : Introduce heterocycles (e.g., thiadiazole) at the pyrrolone nitrogen to enhance target selectivity .
- Bioassay Data : For example, analogs with 3-chlorophenyl groups showed improved IC₅₀ values in enzyme inhibition assays .
Q. How can computational methods predict biological interactions?
- Molecular Docking : Use X-ray crystal structures (e.g., PDB ID in ) to model binding to kinases or GPCRs .
- DFT Calculations : Analyze charge distribution to identify reactive sites (e.g., electrophilic carbon at C4) .
- ADMET Prediction : Tools like MOE assess pharmacokinetic properties (e.g., logP for blood-brain barrier penetration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
